molecular formula C13H16O5 B2606167 Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate CAS No. 111286-73-8

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate

Cat. No.: B2606167
CAS No.: 111286-73-8
M. Wt: 252.266
InChI Key: ILCGHRIZNCHVTA-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.27 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate typically involves the esterification of 3-(2-hydroxyphenyl)propanoic acid with methoxyacetic acid under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate is unique due to its specific ester linkage and aromatic ring structure, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where stability and reactivity are crucial .

Properties

IUPAC Name

methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12(14)8-7-10-5-3-4-6-11(10)18-9-13(15)17-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCGHRIZNCHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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